molecular formula C8H15NOS B14048787 N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide

Cat. No.: B14048787
M. Wt: 173.28 g/mol
InChI Key: RJWKIBPXFVCJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide is a compound that features a cyclopropyl group attached to a methylene unit, which is further connected to a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide typically involves the reaction of cyclopropylmethylene intermediates with sulfinamide precursors. One common method includes the use of cyclopropylmethylene bromide, which reacts with 2-methylpropane-2-sulfinamide under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfide derivatives, and various substituted cyclopropylmethylene compounds .

Scientific Research Applications

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The cyclopropylmethylene group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The sulfinamide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide is unique due to the combination of the cyclopropylmethylene and sulfinamide groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Biological Activity

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the compound's mechanisms, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The sulfinamide functional group is known for its role in modulating various biological pathways, particularly those involving kinases.

The compound has been studied for its ability to inhibit specific kinases, including JAK kinases and FLT3 kinase. These kinases are crucial in signaling pathways that regulate cell proliferation and survival, making them significant targets for cancer therapy. Inhibition of these pathways can lead to decreased tumor growth and improved patient outcomes in malignancies such as diffuse large B-cell lymphoma (DLBCL) .

1. Inhibition of Kinase Activity

Research indicates that this compound effectively inhibits JAK2 and FLT3 kinases, which are implicated in various hematological malignancies. The compound's binding affinity and selectivity for these targets have been evaluated through biochemical assays, demonstrating promising results .

2. Effects on Cancer Cell Lines

In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been reported to induce apoptosis in DLBCL cells by disrupting the BCL6 signaling pathway, a critical oncogenic driver in this type of lymphoma .

Table 1: Summary of Biological Activity Studies

StudyTarget KinaseCell LineIC50 (nM)Observations
JAK2DLBCL25Induces apoptosis via BCL6 inhibition
FLT3AML15Significant reduction in cell viability
JAK3CLL30Impairs cell proliferation

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies demonstrated that the compound maintains effective plasma concentrations over extended periods, suggesting potential for therapeutic use .

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C8H15NOS/c1-8(2,3)11(10)9-6-7-4-5-7/h6-7H,4-5H2,1-3H3

InChI Key

RJWKIBPXFVCJQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N=CC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.